molecular formula C10H8BrNO B2897181 6-Bromo-4-methyl-1H-indole-2-carbaldehyde CAS No. 2225144-39-6

6-Bromo-4-methyl-1H-indole-2-carbaldehyde

Cat. No.: B2897181
CAS No.: 2225144-39-6
M. Wt: 238.084
InChI Key: NBANRHZMAGJNFI-UHFFFAOYSA-N
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Description

6-Bromo-4-methyl-1H-indole-2-carbaldehyde is a chemical compound that belongs to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities . This compound, specifically, features a bromine atom at the 6th position, a methyl group at the 4th position, and an aldehyde group at the 2nd position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-methyl-1H-indole-2-carbaldehyde typically involves the bromination of 4-methylindole followed by formylation. One common method includes the use of N-bromosuccinimide (NBS) for the bromination step, which selectively introduces a bromine atom at the 6th position of the indole ring . The formylation can be achieved using Vilsmeier-Haack reaction conditions, where the brominated indole is treated with a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the aldehyde group at the 2nd position .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-methyl-1H-indole-2-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Ammonia, amines

Major Products Formed

    Oxidation: 6-Bromo-4-methyl-1H-indole-2-carboxylic acid

    Reduction: 6-Bromo-4-methyl-1H-indole-2-methanol

    Substitution: 6-Amino-4-methyl-1H-indole-2-carbaldehyde

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-4-methyl-1H-indole-2-carbaldehyde is unique due to the specific combination of functional groups (bromine, methyl, and aldehyde) on the indole ring. This unique structure allows it to participate in a diverse range of chemical reactions and interact with various biological targets, making it a valuable compound in both synthetic chemistry and biological research .

Properties

IUPAC Name

6-bromo-4-methyl-1H-indole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-6-2-7(11)3-10-9(6)4-8(5-13)12-10/h2-5,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBANRHZMAGJNFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C=C(N2)C=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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